molecular formula C17H21N5O4 B6013834 ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE

ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE

Cat. No.: B6013834
M. Wt: 359.4 g/mol
InChI Key: WVUUVZHLUULEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of ethyl acetoacetate with urea under acidic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the intermediate with 4-ethoxyaniline in the presence of a suitable catalyst.

    Formation of the imino group: The final step includes the reaction of the intermediate with formaldehyde and ammonium acetate to form the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Pharmaceuticals: This compound can be used in the synthesis of pharmaceutical intermediates.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[2-({AMINO[(4-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
  • ETHYL 2-[2-({AMINO[(4-PHENOXY)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE

Uniqueness

ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is unique due to the presence of the ethoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and for use in various scientific research applications.

Properties

IUPAC Name

ethyl 2-[2-[(E)-[amino-(4-ethoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-25-13-7-5-11(6-8-13)19-16(18)22-17-20-12(9-14(23)21-17)10-15(24)26-4-2/h5-9H,3-4,10H2,1-2H3,(H4,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUUVZHLUULEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OCC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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